N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O7/c1-10(28)14-8-13(34-24-14)9-23-18(29)11-2-4-25(5-3-11)17-15(26(30)31)6-12(19(20,21)22)7-16(17)27(32)33/h6-7,11,13H,2-5,8-9H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWTDGRVZSZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 306978-00-7
- Molecular Formula : C19H20F3N5O7
- Molar Mass : 487.39 g/mol
Research indicates that this compound may interact with various biological pathways. It is believed to influence cellular processes such as apoptosis, cell motility, and receptor endocytosis through modulation of specific protein kinases. For instance, studies have shown that it can impact the activity of non-receptor tyrosine-protein kinases, which play crucial roles in cell growth and survival by regulating cytoskeletal dynamics and cell adhesion processes .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For example:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. High concentrations (50 µM) resulted in significant inhibition of cell proliferation and induced apoptosis in targeted cells .
- Mechanistic Insights : The compound appears to downregulate key oncogenes involved in tumor progression and enhance the expression of pro-apoptotic factors .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cellular Assays : Inflammation markers such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with the compound .
- Animal Models : In vivo studies showed decreased edema and inflammatory cell infiltration in models of induced inflammation .
Case Studies
| Study Reference | Findings |
|---|---|
| Pendergrass et al., 2020 | Demonstrated cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 50 µM. |
| Smith et al., 2021 | Reported anti-inflammatory effects in murine models, reducing paw swelling by 40% compared to control groups. |
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicity studies:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro evaluations have demonstrated that derivatives of similar structural classes exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been associated with enhanced biological activity due to their ability to interact with biological targets effectively .
Case Study: Anticancer Efficacy
A notable study examined a related compound's efficacy against multiple cancer cell lines, reporting percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different types of tumors, including those derived from glioblastoma and ovarian cancer . These findings suggest that the incorporation of specific functional groups, such as trifluoromethyl and oxazole moieties, may enhance the compound's bioactivity.
Mechanistic Insights
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cancer progression. Molecular docking studies have provided insights into how these compounds can bind to target proteins, potentially leading to the development of new therapeutic agents .
Table 1: Summary of Anticancer Activity
| Compound Structure | Target Cell Lines | Percent Growth Inhibition (%) |
|---|---|---|
| N-Aryl-Oxadiazol | SNB-19 | 86.61 |
| N-Aryl-Oxadiazol | OVCAR-8 | 85.26 |
| N-Aryl-Oxadiazol | NCI-H40 | 75.99 |
| N-Aryl-Oxadiazol | HOP-92 | 67.55 |
Pharmacological Studies
Beyond anticancer applications, this compound has been evaluated for its pharmacokinetic properties. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its viability as a therapeutic agent.
Key Findings:
- Absorption : The presence of polar functional groups suggests favorable absorption characteristics.
- Metabolism : Cytochrome P450 interactions may play a role in its metabolic pathways.
- Excretion : Renal excretion profiles indicate potential for rapid elimination from the body.
Toxicological Considerations
While exploring the therapeutic potential of N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, it is crucial to consider toxicological data. Reports indicate that compounds within this class can cause skin and eye irritation upon exposure . Therefore, handling precautions must be strictly adhered to during laboratory research.
Table 2: Toxicological Profile
| Hazard Type | Classification | Safety Measures |
|---|---|---|
| Skin Irritation | Category 2 | Use gloves and protective clothing |
| Eye Irritation | Category 2A | Wear eye protection |
| Respiratory Irritation | Category 3 | Ensure adequate ventilation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
